molecular formula C25H25FN8O B2382660 1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one CAS No. 902621-64-1

1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one

Cat. No.: B2382660
CAS No.: 902621-64-1
M. Wt: 472.528
InChI Key: FQJROBCRUOQTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4-(4-fluorophenyl)piperazine moiety connected via a butan-1-one linker to a polycyclic heteroaromatic system (9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl). The piperazine group is a common pharmacophore in CNS-targeting drugs, while the fluorophenyl substituent enhances metabolic stability and receptor binding selectivity . The hexaazatetracyclic core introduces extended π-conjugation and nitrogen-rich heteroaromaticity, which may improve interactions with biological targets like kinases or neurotransmitter receptors .

Properties

CAS No.

902621-64-1

Molecular Formula

C25H25FN8O

Molecular Weight

472.528

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one

InChI

InChI=1S/C25H25FN8O/c1-17-27-24-20-5-2-3-6-21(20)33-22(28-29-25(33)34(24)30-17)7-4-8-23(35)32-15-13-31(14-16-32)19-11-9-18(26)10-12-19/h2-3,5-6,9-12H,4,7-8,13-16H2,1H3

InChI Key

FQJROBCRUOQTFM-UHFFFAOYSA-N

SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N4C2=NN=C4CCCC(=O)N5CCN(CC5)C6=CC=C(C=C6)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one is a complex organic molecule belonging to the class of piperazine derivatives. Its unique structure and functional groups suggest potential biological activities that warrant investigation.

Chemical Structure

The IUPAC name indicates a complex arrangement of piperazine and hexaazatetracyclo structures. The presence of the 4-fluorophenyl group is significant for its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as a therapeutic agent in various applications:

  • Antimelanogenic Effects : Compounds with similar structural motifs have shown promising results in inhibiting tyrosinase (TYR), an enzyme involved in melanin production. For example, derivatives of 4-(4-fluorobenzyl)piperazine have been reported as effective TYR inhibitors with IC50 values significantly lower than traditional agents like kojic acid .

The mechanism by which this compound exerts its biological effects is likely through the inhibition of specific enzymes or receptors:

  • Tyrosinase Inhibition : The competitive inhibition of tyrosinase by related compounds suggests that our target compound may similarly bind to the active site of TYR. This binding prevents substrate access and reduces melanin synthesis .

Research Findings

Recent studies have explored various derivatives and their biological activities:

CompoundIC50 (μM)Remarks
Kojic Acid17.76Reference compound
Compound 26 (related)0.18Competitive inhibitor with no cytotoxicity on B16F10 cells

Case Study: Antimelanogenic Activity

A study focused on the design and synthesis of compounds containing the 4-fluorobenzylpiperazine moiety highlighted their potential in treating hyperpigmentation disorders. The findings indicated that these compounds could inhibit TYR activity effectively while maintaining low cytotoxicity levels .

Comparative Analysis

When comparing similar compounds:

  • Piperazine Derivatives : Many piperazine derivatives exhibit varying degrees of biological activity depending on their substituents. The introduction of fluorinated phenyl groups often enhances binding affinity to biological targets.
Compound TypeActivity LevelNotable Features
4-Fluorobenzylpiperazine DerivativesHighEffective TYR inhibitors
Non-fluorinated AnaloguesModerate to LowReduced binding affinity

Comparison with Similar Compounds

4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK69)

  • Structural Differences : Replaces the hexaazatetracyclic group with a pyrazole ring and substitutes 4-fluorophenyl with 4-(trifluoromethyl)phenyl.
  • Impact: The trifluoromethyl group increases lipophilicity (higher logP), enhancing blood-brain barrier permeability.
  • Synthesis: Prepared via HOBt/TBTU-mediated coupling of 4-(1H-pyrazol-4-yl)butanoic acid with 1-(4-(trifluoromethyl)phenyl)piperazine, yielding 93% purity .

1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK38)

  • Structural Differences : Substitutes fluorophenyl with phenyl and hexaazatetracyclic group with thiophene.
  • Impact : Loss of fluorine reduces electronegativity and metabolic stability. Thiophene’s sulfur atom may introduce unique binding interactions (e.g., van der Waals forces) but lacks nitrogen-mediated hydrogen bonding .

1-{4-[3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-4-phenyl-1-butanone

  • Structural Differences : Replaces the hexaazatetracyclic system with a triazolo[4,5-d]pyrimidine core.
  • However, its planar structure may limit 3D complementarity with certain receptors compared to the tetracyclic system .

Key Comparative Data

Property Target Compound MK69 MK38 Triazolopyrimidine Analog
Molecular Weight ~550 g/mol (estimated) 405.38 g/mol 342.45 g/mol 460.47 g/mol
logP ~2.8 (predicted) 3.1 2.5 2.9
Aromatic Systems Hexaazatetracyclic + fluorophenyl Pyrazole + trifluoromethylphenyl Thiophene + phenyl Triazolopyrimidine + fluorophenyl
Synthetic Yield Not reported 93% 85% (estimated) 78% (estimated)
Biological Target Kinases/CNS receptors (hypothesized) Serotonin receptors Dopamine D2-like receptors Kinases

Pharmacological and Physicochemical Insights

  • Hexaazatetracyclic Advantage : The nitrogen-rich tetracyclic system likely enhances binding to ATP pockets in kinases or allosteric sites in neurotransmitter receptors due to multiple hydrogen-bonding and π-π interactions .
  • Fluorophenyl vs. Trifluoromethylphenyl : Fluorophenyl improves metabolic stability without excessive lipophilicity, whereas trifluoromethylphenyl in MK69 increases CNS penetration but risks off-target toxicity .
  • Synthetic Challenges : The target compound’s hexaazatetracyclic group requires multi-step synthesis, including cyclization and regioselective methylation, contrasting with simpler couplings for pyrazole/thiophene analogs .

Q & A

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueTarget Signal/ValueExample from Evidence
<sup>1</sup>H NMRFluorophenyl protons (δ 7.00–7.32 ppm)
HRMSMolecular ion ([M+H]<sup>+</sup>)
Elemental AnalysisC, H, N percentages matching calculated values

Q. Table 2. Computational Tools for Target Interaction Studies

Tool/PipelineApplicationEvidence Reference
AutoDock VinaDocking to neurotransmitter receptors
Gaussian 09DFT analysis of electronic properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.